Methyl 4-(2-iodoethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-iodoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZFUASXKRIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2-iodoethyl)benzoate: A Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-iodoethyl)benzoate is a versatile bifunctional organic compound that serves as a crucial building block in advanced chemical synthesis.[1] Its unique structure, featuring a benzoate ester and a primary alkyl iodide, provides two distinct reactive sites for a wide range of chemical transformations.[1] This guide offers a comprehensive overview of the molecular structure, weight, synthesis, and reactivity of Methyl 4-(2-iodoethyl)benzoate, with a focus on its practical applications in organic synthesis and drug development.
Molecular Structure and Properties
Methyl 4-(2-iodoethyl)benzoate is characterized by a benzene ring substituted with a methyl ester group and a 2-iodoethyl group at the para position. The presence of both an electrophilic iodoethyl chain and a modifiable ester group makes it a valuable intermediate for the synthesis of more complex molecules.[1]
The key physical and chemical properties of Methyl 4-(2-iodoethyl)benzoate are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁IO₂ | [1], [2] |
| Molecular Weight | 290.10 g/mol | [1], [2] |
| IUPAC Name | methyl 4-(2-iodoethyl)benzoate | |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCI | |
| InChI Key | FEBZFUASXKRIMS-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of Methyl 4-(2-iodoethyl)benzoate can be achieved through several synthetic routes. A common and efficient method is the Appel reaction, which involves the conversion of the corresponding alcohol, Methyl 4-(2-hydroxyethyl)benzoate, to the alkyl iodide using triphenylphosphine and iodine.[1] This method is favored for its mild reaction conditions.[1]
Alternatively, it can be synthesized from 4-(2-iodoethyl)benzoic acid via Fischer esterification with methanol in the presence of a catalytic amount of strong acid.[1]
The reactivity of Methyl 4-(2-iodoethyl)benzoate is dictated by its two primary functional groups:
-
The Iodoethyl Group: The carbon atom attached to the iodine is highly electrophilic due to the electron-withdrawing nature of the iodine atom.[1] This makes it an excellent site for nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and azides, to form stable carbon-nitrogen, carbon-sulfur, or carbon-nitrogen bonds, respectively.[1] This reactivity is fundamental to its use in constructing larger molecules and bioconjugation.
-
The Methyl Ester Group: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1] This carboxylic acid can then be further functionalized, for example, through amide bond formation, providing another avenue for molecular elaboration.[1]
The following diagram illustrates a typical synthetic workflow involving Methyl 4-(2-iodoethyl)benzoate:
Caption: Synthetic utility of Methyl 4-(2-iodoethyl)benzoate.
Analytical Characterization
The structural elucidation and purity assessment of Methyl 4-(2-iodoethyl)benzoate are typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons would appear as a set of doublets in the downfield region (δ 7.0-8.0 ppm).[1] The two methylene (-CH₂) groups of the ethyl chain would present as two distinct triplets, and the methyl (-CH₃) protons of the ester group would show a singlet around δ 3.9 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 4-(2-iodoethyl)benzoate (C₁₀H₁₁IO₂), the expected molecular weight is approximately 290.10 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.[1]
Applications in Research and Development
Methyl 4-(2-iodoethyl)benzoate is a valuable building block in various areas of chemical research, particularly in the synthesis of pharmaceuticals and functional materials. Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments.
In drug development, the iodoethyl group can be used to link the benzoate core to various biomolecules or pharmacophores. The ester group can be unmasked to a carboxylic acid to improve solubility or to serve as a handle for further conjugation.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This protocol describes a general procedure for the nucleophilic substitution reaction of Methyl 4-(2-iodoethyl)benzoate with a primary amine.
Materials:
-
Methyl 4-(2-iodoethyl)benzoate
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Methyl 4-(2-iodoethyl)benzoate (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the primary amine (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, as required.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-substituted product.
-
Characterize the purified product using NMR and mass spectrometry to confirm its structure and purity.
This self-validating protocol relies on the clear disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate, which can be readily isolated and characterized.
References
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 4-(2-iodoethyl)benzoate in PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Synthon for [18F]Fluoroethylation in PET Radiochemistry
The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The introduction of the fluorine-18 ([18F]) radionuclide into biologically active molecules is of particular interest due to its favorable decay characteristics, including a convenient half-life (109.8 min) and low positron energy. A common and effective strategy for [18F]-labeling is the introduction of a 2-[18F]fluoroethyl group. This application note provides a detailed guide to the use of Methyl 4-(2-iodoethyl)benzoate , a versatile precursor for the synthesis of PET tracers incorporating the 4-(2-[18F]fluoroethyl)benzoyl moiety. This bifunctional synthon offers a robust platform for radiolabeling, followed by subsequent conjugation to a variety of targeting vectors.
The Rationale for Employing Methyl 4-(2-iodoethyl)benzoate
Methyl 4-(2-iodoethyl)benzoate is a strategically designed precursor for a two-stage approach to PET tracer synthesis. Its utility is rooted in its distinct reactive sites: the iodoethyl group and the methyl ester.
-
The Iodoethyl Group: A Prime Target for [18F]-Fluorination. The primary alkyl iodide serves as an excellent leaving group for nucleophilic substitution by [18F]fluoride. The carbon-iodine bond is readily cleaved under standard radiolabeling conditions, allowing for the efficient and high-yield introduction of the positron-emitting radionuclide. While other leaving groups like tosylates and mesylates are also commonly employed, iodides offer a good balance of reactivity and stability.
-
The Methyl Benzoate Moiety: A Versatile Conjugation Handle. Following radiolabeling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality is a versatile anchor for conjugation to a wide array of biomolecules, including peptides, antibodies, and small molecule inhibitors, via stable amide bond formation. This "prosthetic group" approach allows for the late-stage introduction of [18F] to sensitive biological vectors that may not withstand direct radiolabeling conditions.
This dual functionality makes Methyl 4-(2-iodoethyl)benzoate an ideal building block for creating a library of PET tracers from a single, efficiently radiolabeled intermediate.
The Radiosynthesis of Methyl 4-(2-[18F]fluoroethyl)benzoate: A Step-by-Step Protocol
The following protocol outlines the synthesis of Methyl 4-(2-[18F]fluoroethyl)benzoate via nucleophilic substitution. This procedure is designed for implementation on common automated synthesis modules, which are standard in PET radiopharmacies to ensure reproducibility and radiation safety.[1][2]
Materials and Reagents
| Reagent | Supplier | Grade |
| Methyl 4-(2-iodoethyl)benzoate | Commercially available | ≥95% |
| [18O]Water | Commercially available | ≥98% enriched |
| Kryptofix 2.2.2. (K2.2.2) | Commercially available | Radiopharmaceutical |
| Potassium Carbonate (K2CO3) | Commercially available | Anhydrous, ≥99% |
| Acetonitrile (MeCN) | Commercially available | Anhydrous, for HPLC |
| Water for Injection (WFI) | Commercially available | USP grade |
| Ethanol (EtOH) | Commercially available | USP grade |
| C18 Sep-Pak Cartridge | Commercially available | Standard |
Radiosynthesis Workflow
The overall workflow for the synthesis of Methyl 4-(2-[18F]fluoroethyl)benzoate is depicted below.
Caption: Automated radiosynthesis workflow for Methyl 4-(2-[18F]fluoroethyl)benzoate.
Detailed Protocol
-
[18F]Fluoride Production and Activation:
-
Produce aqueous [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Transfer the aqueous [18F]fluoride to the automated synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2. (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).
-
Perform azeotropic drying of the [18F]fluoride/K2.2.2. complex by heating under a stream of nitrogen or under vacuum to remove water. This is a critical step to ensure high nucleophilicity of the fluoride.
-
-
Nucleophilic [18F]-Fluorination:
-
Dissolve Methyl 4-(2-iodoethyl)benzoate (precursor, 5-10 mg) in anhydrous acetonitrile (1-2 mL).
-
Add the precursor solution to the dried [18F]fluoride/K2.2.2. complex in the reaction vessel.
-
Seal the reaction vessel and heat to 100-120 °C for 10-15 minutes. The progress of the reaction can be monitored by radio-TLC.
-
-
Purification:
-
After the reaction is complete, cool the reaction vessel and dilute the crude mixture with the mobile phase for HPLC.
-
Purify the crude product using semi-preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired [18F]-labeled product from unreacted precursor, [18F]fluoride, and other byproducts.[1]
-
Collect the fraction corresponding to Methyl 4-(2-[18F]fluoroethyl)benzoate.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with a small volume of ethanol.
-
Formulate the final product in a sterile, pyrogen-free solution, typically a mixture of ethanol and saline, suitable for injection.
-
Expected Results
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 30-50% (decay-corrected) |
| Radiochemical Purity (RCP) | >98% |
| Molar Activity (Am) | 1-5 Ci/µmol (37-185 GBq/µmol) |
| Total Synthesis Time | 45-60 minutes |
Note: These values are estimates and may vary depending on the specific automated synthesis platform, starting radioactivity, and optimization of reaction conditions.
Subsequent Conjugation to Targeting Vectors
Once Methyl 4-(2-[18F]fluoroethyl)benzoate is synthesized and purified, it serves as a prosthetic group for labeling biomolecules. The general workflow is as follows:
Caption: Post-radiolabeling conjugation workflow.
This two-step approach, where the radiolabeling is separated from the conjugation to the often sensitive biomolecule, is a key advantage of using prosthetic groups like the one derived from Methyl 4-(2-iodoethyl)benzoate.
Quality Control
Stringent quality control is mandatory for any radiopharmaceutical intended for preclinical or clinical use.[3]
| Test | Method | Specification |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches the standard. |
| Radiochemical Purity | Analytical radio-HPLC | ≥95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥99.5% of radioactivity from [18F] |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | <175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | Incubation in culture media | No microbial growth |
Conclusion and Future Perspectives
Methyl 4-(2-iodoethyl)benzoate is a valuable and versatile precursor in PET tracer development. It enables the efficient synthesis of the 4-(2-[18F]fluoroethyl)benzoyl prosthetic group, which can be readily conjugated to a wide range of targeting molecules. The protocols outlined in this application note provide a robust framework for researchers to produce novel [18F]-labeled PET tracers. The use of automated synthesis modules is highly recommended to ensure consistency, high yields, and radiation safety.[1][2] As the field of molecular imaging continues to evolve, the demand for well-characterized and readily synthesizable PET tracers will undoubtedly grow, and precursors like Methyl 4-(2-iodoethyl)benzoate will remain a key tool in the radiochemist's arsenal.
References
- Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging.
-
Singh, A. (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. Retrieved from [Link]
- Wang, L., Qu, W., Lieberman, B., Ploessl, K., & Kung, H. F. (2010). Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3482–3485.
- Wang, L., Qu, W., & Kung, H. F. (2011). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Nuclear Medicine and Biology, 38(2), 191–200.
- Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714–1754.
- Baguet, T., Bouton, J., Janssens, J., Pauwelyn, G., Verhoeven, J., Descamps, B., Van Calenbergh, S., Vanhove, C., & De Vos, F. (2020). Radiosynthesis, in vitro and preliminary biological evaluation of [18 F]2-amino-4-((2-((3-fluorobenzyl)oxy)benzyl)(2-((3-(fluoromethyl)benzyl)oxy)benzyl)amino)butanoic acid, a novel alanine serine cysteine transporter 2 inhibitor-based positron emission tomography tracer. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 442–455.
- Peko, B., & Gee, A. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(9), 1891–1906.
- Wu, Z., Li, Z.-B., Chen, K., & Chen, X. (2006). A thiol-reactive 18F-labeling agent, N-[2-(4-18F-fluorobenzamido)ethyl]maleimide, and synthesis of RGD peptide-based tracer for PET imaging of alpha v beta 3 integrin expression. Journal of Labelled Compounds and Radiopharmaceuticals, 49(9), 813–829.
- IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
- Olberg, D. E., Arukwe, J. M., & Hjelstuen, O. K. (2010). One-step 18F-labeling of peptides for positron emission tomography imaging. Journal of Medicinal Chemistry, 53(4), 1732–1740.
- Yu, S. J. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.
- Wikipedia. (2023). Fluoroethyl-L-tyrosine (18F).
- Stenhagen, A. S., Lindberg, A., Långström, B., & Ståhle, M. (2013). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Research, 3(1), 70.
- Brooks, A. F., & Scott, P. J. H. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 14(7), 836–859.
- JoVE. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview.
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
- Dolle, F., Hinnen, F., Vaufrey, F., Tavitian, B., & Crouzel, C. (1998). A general method for the labeling of peptides with 18F. Journal of Labelled Compounds and Radiopharmaceuticals, 41(5), 451–462.
- Western Michigan University. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry.
- Kumar, A., Chuttani, K., & Mishra, A. K. (2021). Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach. Indian Journal of Nuclear Medicine, 36(3), 231–236.
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Troubleshooting & Optimization
How to avoid impurities in Fischer esterification of iodo-compounds
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of iodo-substituted carboxylic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Iodo-compounds are valuable synthetic intermediates, but their susceptibility to side reactions under acidic conditions presents a significant challenge during Fischer esterification. This guide provides a structured approach to mitigating impurity formation, ensuring high yield and purity of your target iodo-ester.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-iodobenzoic acid is giving me a low yield and a complex mixture of byproducts. What's going wrong?
This is a common issue stemming from the lability of the carbon-iodine (C-I) bond under harsh acidic conditions. The primary culprits are often:
-
De-iodination: The strong acid catalyst, especially at elevated temperatures, can protonate the aromatic ring, facilitating the loss of I+ and replacement by H.
-
Side reactions with the alcohol: The alcohol solvent/reagent can potentially act as a nucleophile, displacing the iodide, although this is less common with aryl iodides.
-
Catalyst-driven decomposition: Strong oxidizing acids like concentrated sulfuric acid can oxidize the iodide, leading to complex reaction mixtures.[1]
Initial Troubleshooting Steps:
-
Lower the reaction temperature: Refluxing is standard for Fischer esterification, but it may be too harsh. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Change your acid catalyst: Switch from sulfuric acid (H₂SO₄) to a milder, non-oxidizing acid like p-toluenesulfonic acid (p-TsOH).[1] p-TsOH is also a solid, making it easier to handle and quantify.[1]
-
Use a large excess of alcohol: To shift the equilibrium towards the product ester, use the alcohol as the solvent if possible.[2][3] This follows Le Chatelier's principle.[2][3]
Q2: I'm trying to esterify an aliphatic iodo-carboxylic acid, and I'm seeing evidence of an elimination byproduct. Why is this happening?
For aliphatic iodo-compounds, particularly secondary or tertiary ones, the acidic conditions and heat required for Fischer esterification can promote E1 or E2 elimination reactions, forming an alkene. The iodide ion is an excellent leaving group, making this a favorable side reaction.
Mitigation Strategy:
-
Milder Esterification Conditions: This is a prime scenario to move away from traditional Fischer conditions. Consider using a milder, room-temperature method like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC with a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5] These methods avoid strong acids and high temperatures.[4]
Q3: Can the iodide leaving group participate in side reactions?
Absolutely. Once an iodide ion (I⁻) is formed through a side reaction, it is a potent nucleophile. It can participate in a Finkelstein-type reaction, attacking another molecule of your starting material or product.[6][7] This is an Sₙ2 reaction where one halogen is exchanged for another.[6][7] While less of an issue when starting with an iodo-compound, if any other halides are present, or if there are other good leaving groups, this can lead to undesired products.
The Finkelstein reaction is an equilibrium process.[6][7] Its progression is often dictated by the solubility of the resulting metal halide salt in the solvent.[6][7]
Troubleshooting Guide: Impurity Analysis and Mitigation
This section provides a systematic approach to identifying and solving common problems during the Fischer esterification of iodo-compounds.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion to Ester | 1. Insufficient catalysis. 2. Reaction has reached equilibrium.[2] 3. Water byproduct is hydrolyzing the ester.[2] | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 5 mol%). 2. Use a large excess of the alcohol (can it be the solvent?).[2] 3. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[2][5] |
| Presence of De-iodinated Product | Strong acid and/or high temperature is cleaving the C-I bond. | 1. Switch from H₂SO₄ to p-TsOH or methanesulfonic acid.[1] 2. Reduce reaction temperature and extend the reaction time. 3. Consider using a solid acid catalyst (e.g., sulfonic acid-functionalized silica) which can be milder and easily removed.[8] |
| Formation of Alkene (from aliphatic substrates) | Acid-catalyzed elimination is competing with esterification. Tertiary alcohols are particularly prone to this.[5] | 1. Avoid strong, non-nucleophilic acids like H₂SO₄. 2. Use a milder esterification method that does not require strong acid or high heat, such as DCC/DMAP coupling (Steglich esterification).[4][5] |
| Darkening of Reaction Mixture (Black/Purple Color) | Oxidation of iodide (I⁻) to molecular iodine (I₂). This is more common with strong oxidizing acids like H₂SO₄. | 1. Immediately switch to a non-oxidizing acid like p-TsOH.[1] 2. Ensure your starting materials and solvent are free of peroxides or other oxidizing impurities. 3. During workup, a wash with sodium thiosulfate solution will quench any I₂ formed. |
In-Depth Protocol: Optimized Fischer Esterification of 4-Iodobenzoic Acid
This protocol is designed to minimize de-iodination and other side reactions.
Materials:
-
4-Iodobenzoic acid
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, and heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add 4-iodobenzoic acid (1.0 eq), methanol (5.0 eq), and p-TsOH·H₂O (0.05 eq). Add enough anhydrous toluene to fill the Dean-Stark trap and about half-fill the flask.
-
Reaction: Heat the mixture to a gentle reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap, driving the reaction to completion.[2] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and p-TsOH), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Mechanistic Insights: Visualizing Impurity Formation
Understanding the reaction pathways is key to preventing them. The following diagrams illustrate the desired reaction and a common side reaction.
Desired Reaction: Fischer Esterification Pathway
The standard mechanism involves protonation of the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]
Caption: Mechanism of acid-catalyzed aromatic de-iodination.
Alternative Methodologies for Sensitive Substrates
When Fischer esterification proves too harsh, even with optimization, consider these milder alternatives:
| Method | Reagents | Advantages | Disadvantages |
| Steglich Esterification | DCC or EDC, DMAP | Mild, room temperature conditions; suitable for sensitive substrates. [4][5] | DCC byproduct (DCU) can be difficult to remove; EDC is preferred for easier workup. [9] |
| Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride, then add alcohol | High-yielding, irreversible reaction. | Reagents are moisture-sensitive and corrosive. [5] |
| Enzymatic Esterification | Lipase | Extremely mild (30-60 °C), highly selective, suitable for thermolabile compounds. [10][11] | Slower reaction times, enzyme cost and stability can be a concern. [10] |
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (2023, December 19). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
Breugst, M., & von der Heiden, D. (2018). Mechanisms in Iodine Catalysis. Chemistry – A European Journal, 24(37), 9187-9199. [Link]
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Wikipedia. (2023, November 29). Finkelstein reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). US3053910A - Method of manufacturing alkyl iodides.
-
Reddit. (2023, November 13). TsOH vs H2SO4?. r/OrganicChemistry. Retrieved from [Link]
-
Jee, S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ResearchGate. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- Google Patents. (n.d.). CN109251144B - The preparation method of iodinated fatty acid ethyl ester.
-
Chemguide. (n.d.). CARBOXYLIC ACIDS: ESTERIFICATION answers. Retrieved from [Link]
-
ResearchGate. (2018). Mechanisms in Iodine Catalysis. Retrieved from [Link]
-
PubMed. (1992). Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. Retrieved from [Link]
-
ACS Publications. (2022). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. Retrieved from [Link]
-
Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
ResearchGate. (2004). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2024, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]
-
Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterification product?. Retrieved from [Link]
-
SciSpace. (n.d.). The Iodide-Catalyzed Decomposition of Hydrogen Peroxide: Mechanistic Details of an Old Reaction as Revealed by. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. TMP Chem. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3428256 B1 - PROCESS FOR PREPARING AN IODINATED FATTY ACID ETHYL ESTER. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Radiolabeling with Iodine Precursors
Welcome to the technical support center for troubleshooting radiolabeling with iodine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during radioiodination experiments. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you optimize your radiolabeling yields and ensure the quality of your radiolabeled products.
This guide is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying radiochemistry.
Section 1: Precursor and Reagent Quality
This section focuses on issues related to the starting materials, which are often the root cause of low radiolabeling yields.
Q1: My radiolabeling yield is consistently low or zero. Where should I start troubleshooting?
A1: When facing consistently low or no yield, the first step is to systematically evaluate your starting materials: the iodine radionuclide, the precursor molecule, and your reagents.
1. Radionuclide Quality:
-
Chemical Purity: The chemical purity of the radioiodide solution can significantly impact the reaction kinetics. Contaminants can interfere with the labeling process. Always use "no-carrier-added" or "high specific activity" radioiodide intended for labeling.
-
Reductants: Commercial radioiodide is often supplied in a dilute sodium hydroxide solution to maintain it in its reduced iodide (I-) form and prevent volatilization. Ensure that no unintended reducing agents are present in your reaction mixture, as they will prevent the oxidation of iodide to the reactive electrophilic species (e.g., I+).
2. Precursor Integrity:
-
Stability and Storage: Many precursors, particularly organotin compounds like aryltrialkylstannanes, can be unstable. They are susceptible to degradation over time, especially if not stored under inert gas and protected from light. It is crucial to verify the integrity of your precursor, potentially via NMR or mass spectrometry if you suspect degradation.
-
Purity: Impurities in the precursor can compete with the desired reaction or inhibit the catalyst. Always use highly purified precursors.
3. Reagent Quality:
-
Oxidizing Agents: Common oxidizing agents like Chloramine-T and Iodogen can lose their activity over time. Prepare fresh solutions of Chloramine-T for each experiment. For Iodogen-coated tubes, ensure they have been stored in a desiccator and are not expired.
-
Solvents: The purity of your solvents is critical. Trace impurities can quench the reaction. Use high-purity, anhydrous solvents when required by the labeling method.
Section 2: Reaction Condition Optimization
Optimizing reaction conditions is paramount for achieving high radiochemical yields. This section addresses common pitfalls related to the reaction environment.
Q2: I'm using the Chloramine-T method, but my yields are low and I'm concerned about damaging my protein/peptide. What can I do?
A2: The Chloramine-T method is effective but can be harsh, potentially leading to oxidative damage of sensitive molecules, which in turn can lower the yield of the desired radiolabeled product.
Key Parameters to Optimize:
-
Concentration of Chloramine-T: Use the minimum amount of Chloramine-T necessary to achieve efficient oxidation. High concentrations can lead to over-oxidation and damage to the substrate.
-
Reaction Time: Keep the reaction time as short as possible, often just a few seconds to minutes. Prolonged exposure to Chloramine-T increases the risk of side reactions and degradation.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote degradation. For many proteins and peptides, performing the reaction at room temperature or on ice is preferable.
-
Quenching: Immediately stop the reaction by adding a reducing agent like sodium metabisulfite or sodium thiosulfate. Be aware that excessive reducing agent can also potentially damage the protein by cleaving disulfide bonds.
Alternative to Chloramine-T:
If your molecule is particularly sensitive, consider using a milder oxidizing agent like Iodogen or the Enzymobeads system. Iodogen is a solid-phase oxidant, which often results in less damage to the substrate.
Experimental Workflow: Chloramine-T Method Optimization
Caption: Workflow for optimizing the Chloramine-T radioiodination method.
Q3: My labeling reaction with Iodogen-coated tubes is inefficient. What are the common causes?
A3: While Iodogen is a milder alternative to Chloramine-T, several factors can lead to low yields.
-
Coating Quality: An uneven or insufficient coating of Iodogen on the reaction vessel will result in poor oxidation. Ensure a uniform, thin layer is present. The type of reaction tube (e.g., polypropylene vs. glass) can also affect the rate of oxidation.
-
Reagent Degradation: Iodogen can degrade over time, especially if exposed to moisture. Store pre-coated tubes in a desiccator.
-
Mixing: Since Iodogen is a solid-phase reagent, adequate mixing is crucial to ensure the reactants come into contact with the coated surface. Gentle but continuous agitation is recommended.
-
Reaction Volume: The surface area to volume ratio is important. A very small reaction volume in a large coated tube might not have sufficient contact with the Iodogen.
Troubleshooting Iodogen Method
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive Iodogen | Use freshly prepared Iodogen-coated tubes. |
| Poor mixing | Ensure constant, gentle agitation during the reaction. | |
| Insufficient Iodogen | Increase the amount of Iodogen used for coating. | |
| Inconsistent Results | Uneven coating | Optimize the coating procedure to ensure a uniform layer. |
| Variable reaction volume | Keep the reaction volume consistent between experiments. |
Q4: I am performing an iododestannylation reaction and the yield is poor. What should I investigate?
A4: Iododestannylation is a widely used and generally high-yielding method, but it has its own set of challenges.
-
Precursor Stability: As mentioned, aryltrialkylstannane precursors can be unstable. Verify the integrity of your starting material.
-
Oxidant Choice: The choice and concentration of the oxidizing agent are critical. Common oxidants include Chloramine-T, N-chlorosuccinimide (NCS), and hydrogen peroxide. The optimal oxidant will depend on your specific substrate.
-
Reaction Conditions: These reactions are often sensitive to pH and temperature. An acidic environment is typically required.
-
Organotin Impurities: A major drawback of this method is the potential for contamination of the final product with toxic organotin residues. This can also complicate purification and lead to apparent low yields if the desired product co-elutes with impurities.
Logical Flow for Troubleshooting Iododestannylation
Caption: Decision tree for troubleshooting low yields in iododestannylation reactions.
Section 3: Purification and Analysis
Purification is a critical step where significant loss of product can occur.
Q5: I seem to be losing a lot of my product during purification. How can I improve my recovery?
A5: Product loss during purification is a common issue. The choice of purification method and its optimization are key to maximizing recovery.
-
Method Selection: The most common methods for purifying radioiodinated compounds are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) cartridges. For larger molecules like proteins, Size-Exclusion Chromatography (SEC) is often used.
-
HPLC Optimization:
-
Column Choice: Select a column with the appropriate chemistry and dimensions for your molecule.
-
Mobile Phase: Optimize the mobile phase to achieve good separation between your product, unreacted iodide, and other impurities.
-
Flow Rate: A lower flow rate can sometimes improve resolution but will also increase the purification time, which is a consideration for short-lived isotopes.
-
-
SPE Optimization:
-
Cartridge Type: Choose a cartridge with the correct stationary phase to retain either your product or the impurities.
-
Elution Solvents: Carefully select the loading, washing, and elution solvents to ensure your product binds and elutes efficiently while impurities are washed away.
-
-
Minimizing Non-Specific Binding: Radiotracers can stick to surfaces. Pre-treating vials and pipette tips with a solution of bovine serum albumin (BSA) can help reduce non-specific binding, especially for proteins and peptides.
Section 4: FAQs - Quick Reference
-
Q: What is a "good" radiochemical yield (RCY)?
-
A: This is highly dependent on the labeling method, the precursor, and the specific application. For many routine preparations, an RCY of >70% is considered good. However, for some complex syntheses, a lower yield may be acceptable.
-
-
Q: How can I be sure my low yield isn't just an issue with my measurement technique?
-
A: Ensure your radioactivity measurement instrument (e.g., dose calibrator, gamma counter) is calibrated and functioning correctly. When performing radio-TLC or radio-HPLC, make sure you are accounting for all radioactive species to get an accurate percentage.
-
-
Q: Can the presence of water in my reaction mixture lower my yield?
-
A: Yes, for certain reactions. For example, in copper-mediated iododeboronation, increasing the water content in the solvent can decrease the radiochemical conversion, possibly due to the poor solubility of the precursor.
-
-
Q: My labeled compound shows signs of degradation in vivo (deiodination). How can I improve its stability?
-
A: In vivo deiodination is a significant challenge. Strategies to improve stability include designing precursors where the radioiodine is attached to a more metabolically stable position on the molecule, such as an aromatic ring that is not activated towards metabolic dehalogenation. The use of prosthetic groups can also help to position the radioiodine in a more stable chemical environment.
-
This guide provides a framework for systematically troubleshooting low yields in radioiodination. Remember that each radiolabeling experiment is unique, and careful observation, documentation, and a logical approach to problem-solving are your most valuable tools.
References
-
Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. (2020-05-05). Available at: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. Available at: [Link]
-
(PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. Available at: [Link]
-
Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. Available at: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (2022-11-28). Available at: [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available at: [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central. Available at: [Link]
-
Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017-10-13). Available at: [Link]
-
Rapid and Efficient Radiolabeling of Short Peptides - PMC - NIH. (2022-09-17). Available at: [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. Available at: [Link]
-
Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent | ACS Omega - ACS Publications. (2023-06-27). Available at: [Link]
Technical Support Center: Optimization of Base Catalysts for Reactions with Methyl 4-(2-iodoethyl)benzoate
Welcome to the technical support center for optimizing base-catalyzed reactions involving Methyl 4-(2-iodoethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve optimal results.
Introduction: The Role of the Base
Methyl 4-(2-iodoethyl)benzoate is a versatile reagent, but its reactivity is critically influenced by the choice of base. The base can act as a nucleophile, a proton scavenger, or an initiator of elimination reactions. Understanding the delicate balance between substitution (S\u20992) and elimination (E2) pathways is paramount for successful synthesis.[1] This guide will help you troubleshoot common issues and rationally select the optimal base for your desired transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Base Selection
Question 1: My reaction is showing a mixture of the desired substitution product and an elimination byproduct, methyl 4-vinylbenzoate. How can I favor the S\u20992 pathway?
This is a classic challenge of competing S\u20992 and E2 reactions. The primary iodoalkane structure of Methyl 4-(2-iodoethyl)benzoate is susceptible to both. To favor the S\u20992 pathway, consider the following:
-
Base Strength vs. Nucleophilicity: A strong, non-nucleophilic base will favor elimination. Conversely, a good nucleophile that is a relatively weak base will favor substitution. For instance, using a bulky, strong base like potassium tert-butoxide is likely to increase the amount of the elimination product.[1][2]
-
Steric Hindrance: Less sterically hindered nucleophiles are more likely to lead to S\u20992 products.[3][4] If your nucleophile is also your base, a less bulky option is preferable.
-
Temperature: Higher temperatures generally favor elimination over substitution. Running your reaction at a lower temperature may improve the yield of the S\u20992 product.
Troubleshooting Flowchart: Minimizing Elimination
Caption: Decision-making workflow for minimizing the E2 byproduct.
Question 2: I am not observing any reaction, or the reaction is extremely slow. What are the likely causes?
Several factors can lead to a sluggish or stalled reaction:
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the desired reaction. Consulting a pKa table is crucial to ensure your base can effectively deprotonate the corresponding conjugate acid of your nucleophile.[5][6][7]
-
Poor Solubility: If the base or substrate is not adequately dissolved in the reaction solvent, the reaction will be slow. Ensure you are using an appropriate solvent that dissolves all reactants.
-
Low Temperature: While lower temperatures can suppress elimination, they also slow down the rate of S\u20992 reactions. A careful balance must be struck.
-
Inhibited Nucleophile: The nucleophile itself might be too weak or sterically hindered.
Experimental Protocol: Screening for Optimal Base Strength
-
Setup: Prepare several small-scale reactions in parallel.
-
Substrate: Use a consistent amount of Methyl 4-(2-iodoethyl)benzoate in each reaction vial.
-
Bases: Add an equimolar amount of different bases to each vial. Choose bases with a range of pKa values.
-
Solvent: Use the same solvent for all reactions.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to determine the rate of product formation.
| Base | Conjugate Acid pKa (approx. in H₂O) | Expected Reactivity |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Likely too weak for many nucleophiles |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate |
| Triethylamine (Et₃N) | 10.8 | Moderate |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Strong, non-nucleophilic |
| Sodium Methoxide (NaOMe) | 15.5 | Strong |
| Potassium tert-Butoxide (t-BuOK) | 17 | Very Strong, sterically hindered |
Note: pKa values can vary depending on the solvent.[5][6]
Section 2: Solvent and Concentration Effects
Question 3: How does the choice of solvent affect my base-catalyzed reaction?
The solvent plays a critical role in influencing reaction rates and pathways.[8][9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for S\u20992 reactions. They can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thus increasing the reaction rate.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down S\u20992 reactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Ionic bases often have poor solubility in nonpolar solvents, which can significantly hinder the reaction rate.
Question 4: I'm observing hydrolysis of the methyl ester group on my product. How can I prevent this?
Ester hydrolysis is a common side reaction, especially with strong bases like NaOH or KOH in the presence of water.[11]
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using molecular sieves can help remove trace amounts of water.
-
Choose a Non-Hydrolytic Base: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are generally less prone to causing ester hydrolysis than hydroxide bases.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures.
Section 3: Advanced Troubleshooting
Question 5: My reaction is clean, but the yield is low after workup. Where could my product be going?
Low recovery after workup can be frustrating. Here are some common culprits:
-
Product Solubility: Your product might have some solubility in the aqueous layer, especially if it is polar. Try back-extracting the aqueous layer with your organic solvent.[12][13]
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product. Breaking the emulsion with brine or by filtration through celite can help.
-
Precipitation: Your product might be precipitating out during the workup. If a solid forms, it should be isolated and analyzed.
Reaction Workflow: From Reaction to Isolation
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solvent effects on the rates of some acid-catalysed reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
